2-methoxy-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline
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Overview
Description
2-methoxy-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and an aniline moiety
Preparation Methods
The synthesis of 2-methoxy-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline typically involves multiple steps. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The cyclohexyl group can be introduced via a Grignard reaction, and the aniline moiety is often added through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-methoxy-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogens or other substituents can be introduced
Scientific Research Applications
2-methoxy-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in the design of pharmaceuticals that mimic the behavior of natural biological molecules.
Industry: The compound can be used in the production of polymers and other materials with specialized functions
Mechanism of Action
The mechanism of action of 2-methoxy-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a manner similar to natural substrates. This interaction can modulate the activity of these biological molecules, leading to therapeutic effects .
Comparison with Similar Compounds
2-methoxy-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline can be compared with other tetrazole-containing compounds, such as:
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline: Known for its use in medicinal chemistry.
5-phenyl-1H-tetrazole: Commonly used as a bioisostere in drug design.
2-methoxy-1,3,5-triazine: Another heterocyclic compound with applications in material science and pharmaceuticals.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C20H23N5O |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-methoxy-N-[1-(1-phenyltetrazol-5-yl)cyclohexyl]aniline |
InChI |
InChI=1S/C20H23N5O/c1-26-18-13-7-6-12-17(18)21-20(14-8-3-9-15-20)19-22-23-24-25(19)16-10-4-2-5-11-16/h2,4-7,10-13,21H,3,8-9,14-15H2,1H3 |
InChI Key |
PPDHKFGZPNLKSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2(CCCCC2)C3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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